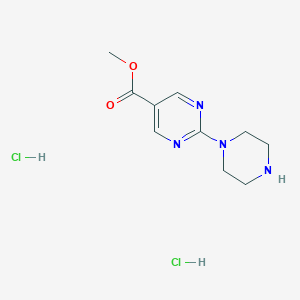
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377034-30-3 . It has a molecular weight of 295.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2- (piperazin-1-yl)pyrimidine-5-carboxylate dihydrochloride” and its InChI Code is "1S/C10H14N4O2.2ClH/c1-16-9 (15)8-6-12-10 (13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.17 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
AT14564 derivatives have shown promise as potential anticancer agents. Their mechanism of action involves inhibiting cancer cell growth and proliferation. Researchers are investigating their effectiveness against various cancer types, including breast, lung, and colon cancers. Further studies are needed to optimize their efficacy and safety profiles .
Antiviral Activity
AT14564 derivatives exhibit antiviral properties. They interfere with viral replication and may be effective against RNA viruses such as influenza and hepatitis C. These compounds could potentially serve as antiviral drug candidates, contributing to the fight against infectious diseases .
Antimalarial Applications
Piperidine-based compounds, including AT14564, have demonstrated activity against malaria parasites. Researchers are exploring their potential as antimalarial agents. By targeting essential pathways in the parasite’s life cycle, these compounds may offer an alternative to existing antimalarial drugs .
Antimicrobial Effects
AT14564 derivatives possess antimicrobial properties. They inhibit the growth of bacteria and fungi, making them relevant for treating infections. Their mode of action involves disrupting microbial cell membranes or essential enzymes. These compounds could contribute to the development of novel antibiotics .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. AT14564 derivatives exhibit anti-inflammatory effects by modulating immune responses. Researchers are investigating their potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. These compounds may offer new therapeutic options for managing inflammation .
Neuroprotective Applications
Emerging evidence suggests that AT14564 derivatives have neuroprotective properties. They may help prevent neuronal damage and improve cognitive function. Researchers are exploring their potential in Alzheimer’s disease and other neurodegenerative disorders. These compounds could contribute to future treatments for brain-related conditions .
Wirkmechanismus
While the specific mechanism of action for this compound is not available, a related compound, a novel triazole-pyrimidine hybrid, showed promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXLRJJCQDUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

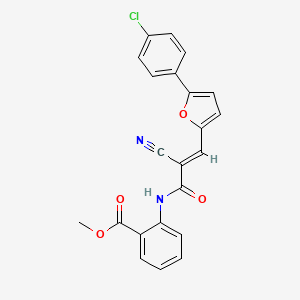
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)

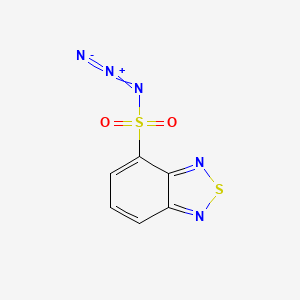
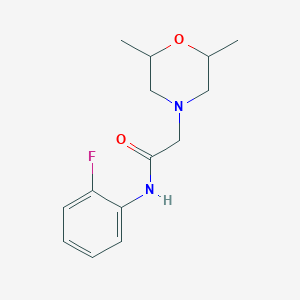
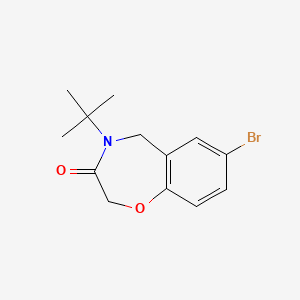
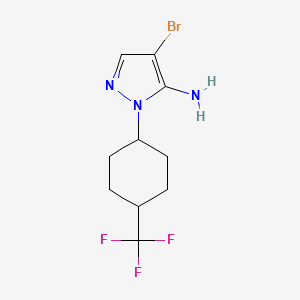
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)
![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)